An In-depth Technical Guide to the Core Chemical Structure of 1,8-Naphthalimide
An In-depth Technical Guide to the Core Chemical Structure of 1,8-Naphthalimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 1,8-naphthalimide, a versatile scaffold in medicinal chemistry and materials science. The document details its synthesis, characterization, and its pivotal role as a DNA intercalator, offering insights for researchers in drug discovery and development.
Core Chemical Structure and Properties
1,8-Naphthalimide is a tricyclic aromatic compound with the chemical formula C₁₂H₇NO₂. The core structure consists of a naphthalene backbone fused with a six-membered imide ring. This planar architecture is crucial for its various applications, particularly its ability to intercalate between the base pairs of DNA.[1][2][3]
Physicochemical Data
The key physicochemical properties of 1,8-naphthalimide are summarized in the table below, providing essential data for experimental design and computational modeling.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₇NO₂ | [4] |
| Molecular Weight | 197.19 g/mol | [4] |
| Appearance | Brown-gray or off-white to white powder/solid | [4][5] |
| Melting Point | 299-303 °C | [4][5][6] |
| Density | ~1.482 g/cm³ | [4] |
| Solubility | Insoluble in water | [5] |
| CAS Number | 81-83-4 | [4] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the characterization of 1,8-naphthalimide. Below is a summary of typical spectroscopic data.
| Technique | Key Features and Observed Values |
| ¹H NMR (DMSO-d₆) | δ 8.42 (d, 4H), 7.83 (t, 2H) |
| ¹³C NMR (DMSO-d₆) | 164.56, 134.78, 132.03, 130.42, 127.53, 122.93 ppm |
| IR (KBr) | Carbonyl (C=O) stretching bands around 1660-1770 cm⁻¹ |
| UV-Vis | Absorption maxima are dependent on substitution at the C-4 position. |
Experimental Protocols
Synthesis of 1,8-Naphthalimide
A common and efficient method for the synthesis of 1,8-naphthalimide involves the reaction of 1,8-naphthalic anhydride with an ammonia source.
Materials:
-
1,8-Naphthalic anhydride
-
29% Aqueous ammonia
-
Deionized water
Procedure:
-
In a suitable reaction vessel, create a slurry by mixing 1,8-naphthalic anhydride (1.0 eq) with deionized water.[6]
-
Add 29% aqueous ammonia (approximately 1.75-2.0 eq) to the slurry.[6]
-
Heat the mixture to 70°C with constant stirring and maintain this temperature for 90 minutes.[6]
-
After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.[6]
-
Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral (pH 7).[6]
-
Dry the resulting solid, which is 1,8-naphthalimide, in a vacuum oven.[7]
Characterization of 1,8-Naphthalimide
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 600 MHz spectrometer.[7]
-
Samples are typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).[7]
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).[7]
Infrared (IR) Spectroscopy:
-
IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
Samples are prepared as potassium bromide (KBr) pellets.
-
Characteristic peaks for the carbonyl groups of the imide ring are observed.
UV-Visible (UV-Vis) Spectroscopy:
-
UV-Vis absorption spectra are recorded on a spectrophotometer.
-
The choice of solvent can influence the absorption maxima due to solvatochromic effects.
Biological Activity and Signaling Pathways
1,8-Naphthalimide derivatives are extensively studied for their anticancer properties, which primarily stem from their ability to act as DNA intercalators.[1][2][8] This interaction with DNA can lead to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair, ultimately inducing apoptosis in cancer cells.[9]
Caption: DNA intercalation pathway of 1,8-naphthalimide derivatives.
Experimental Workflow for DNA Intercalation Studies
Investigating the DNA binding properties of novel 1,8-naphthalimide derivatives is a critical step in their development as therapeutic agents. A typical experimental workflow is outlined below.
Caption: Experimental workflow for DNA intercalation analysis.
References
- 1. 1,8-Naphthalimide: A Potent DNA Intercalator and Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 1,8-Naphthalimide CAS#: 81-83-4 [m.chemicalbook.com]
- 6. US6372910B1 - Process for the manufacture of 1,8-naphthalimide - Google Patents [patents.google.com]
- 7. The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. l,8-Naphthalimide based DNA intercalators and anticancer agents. A systematic review from 2007 to 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of DNA-intercalative naphthalimide-benzothiazole/cinnamide derivatives: cytotoxicity evaluation and topoisomerase-IIα inhibition - PMC [pmc.ncbi.nlm.nih.gov]
